Cas no 1261591-98-3 (7-Chloronaphthalene-2-carboxaldehyde)

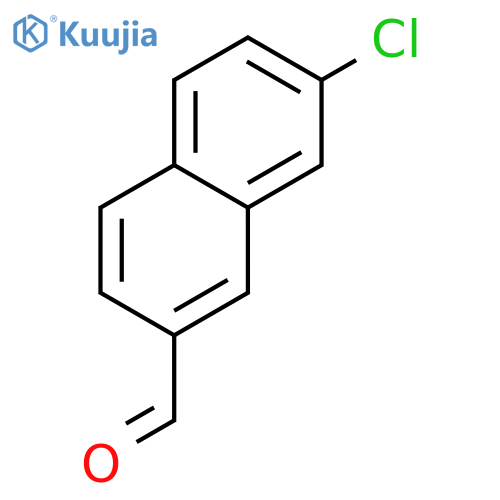

1261591-98-3 structure

商品名:7-Chloronaphthalene-2-carboxaldehyde

CAS番号:1261591-98-3

MF:C11H7OCl

メガワット:190.626

CID:3163464

7-Chloronaphthalene-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000808-100mg |

7-Chloronaphthalene-2-carboxaldehyde |

1261591-98-3 | 98% | 100mg |

$410.00 | 2023-09-03 | |

| Alichem | A219000808-1g |

7-Chloronaphthalene-2-carboxaldehyde |

1261591-98-3 | 98% | 1g |

$1600.75 | 2023-09-03 | |

| Alichem | A219000808-500mg |

7-Chloronaphthalene-2-carboxaldehyde |

1261591-98-3 | 98% | 500mg |

$940.80 | 2023-09-03 | |

| Alichem | A219000808-250mg |

7-Chloronaphthalene-2-carboxaldehyde |

1261591-98-3 | 98% | 250mg |

$630.00 | 2023-09-03 |

7-Chloronaphthalene-2-carboxaldehyde 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

1261591-98-3 (7-Chloronaphthalene-2-carboxaldehyde) 関連製品

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬